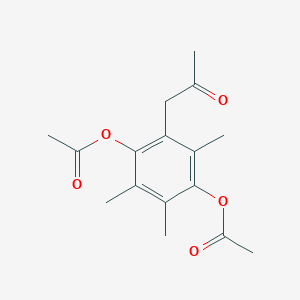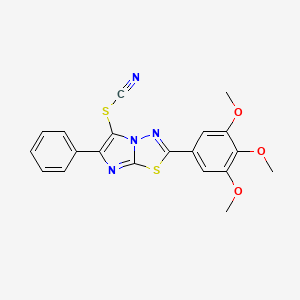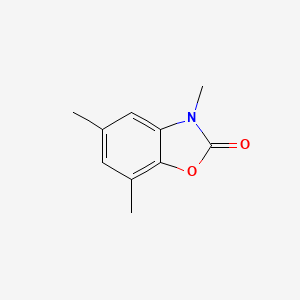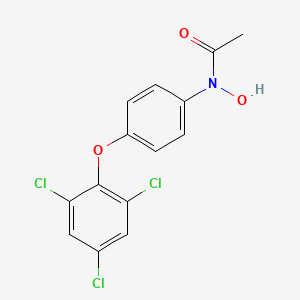![molecular formula C11H10O4 B14350204 2-[(Furan-2-yl)methyl]benzene-1,3,5-triol CAS No. 96333-36-7](/img/no-structure.png)
2-[(Furan-2-yl)methyl]benzene-1,3,5-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Furan-2-yl)methyl]benzene-1,3,5-triol is an organic compound that features a benzene ring substituted with three hydroxyl groups and a furan-2-ylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Furan-2-yl)methyl]benzene-1,3,5-triol can be achieved through several methods. One common approach involves the reaction of a furan derivative with a benzene triol under specific conditions. For instance, furan-2-carbaldehyde can be reacted with benzene-1,3,5-triol in the presence of a catalyst to form the desired compound . The reaction typically requires heating under reflux and the use of a suitable solvent such as ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Furan-2-yl)methyl]benzene-1,3,5-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of acylated or alkylated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(Furan-2-yl)methyl]benzene-1,3,5-triol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[(Furan-2-yl)methyl]benzene-1,3,5-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, which may contribute to its biological activities. Additionally, the furan ring can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phloroglucinol: Another trihydroxybenzene with hydroxyl groups at positions 1, 3, and 5.
Pyrogallol: A trihydroxybenzene with hydroxyl groups at positions 1, 2, and 3.
Hydroxyquinol: A trihydroxybenzene with hydroxyl groups at positions 1, 2, and 4.
Uniqueness
2-[(Furan-2-yl)methyl]benzene-1,3,5-triol is unique due to the presence of the furan-2-ylmethyl group, which imparts distinct chemical and biological properties compared to other trihydroxybenzenes. This structural feature allows for additional interactions and reactivity, making it a valuable compound for various applications.
Eigenschaften
| 96333-36-7 | |
Molekularformel |
C11H10O4 |
Molekulargewicht |
206.19 g/mol |
IUPAC-Name |
2-(furan-2-ylmethyl)benzene-1,3,5-triol |
InChI |
InChI=1S/C11H10O4/c12-7-4-10(13)9(11(14)5-7)6-8-2-1-3-15-8/h1-5,12-14H,6H2 |
InChI-Schlüssel |
XHGQHCRQDHYTLR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)CC2=C(C=C(C=C2O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 4-[4-(4-methoxy-4-oxobut-2-enoyl)-2,5-dimethylpiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B14350146.png)
![5-[(E)-(2-Methoxyphenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14350170.png)


